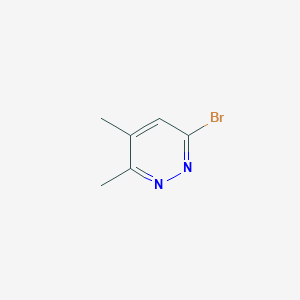
4-bromo-5-chloro-6-fluoro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-5-chloro-6-fluoro-1H-indazole is a chemical compound with the CAS Number: 2368909-55-9 . It has a molecular weight of 249.47 . This compound is used as an intermediate in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves several steps. It can be synthesized from 1-bromo-2-chloro-4-methylbenzene by first undergoing nitration to produce 1-bromo-2-chloro-4-methylbenzene, then reducing the nitro group to obtain 5-bromo-4-chloro-2-methylbenzenamine, and finally cyclizing to obtain 6-bromo-5-chloro-1H-indazole .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C7H3BrClFN2/c8-6-3-2-11-12-5(3)1-4(10)7(6)9/h1-2H, (H,11,12) .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the preparation of PI3 kinase inhibitors .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and is stored in a dry, cool, and well-ventilated place .Wirkmechanismus
Target of Action
The primary targets of 4-bromo-5-chloro-6-fluoro-1H-indazole It is known that indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting they interact with a variety of cellular targets .
Mode of Action
The specific mode of action of This compound Indazole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The exact biochemical pathways affected by This compound Given the broad spectrum of biological activities exhibited by indazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Indazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they likely induce various molecular and cellular changes .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-5-chloro-6-fluoro-1H-indazole in lab experiments is its unique structure and properties. It has been shown to have potent biological activity, which makes it useful in a variety of research applications. However, one limitation of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-5-chloro-6-fluoro-1H-indazole. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound. Another area of interest is its use as a probe in biochemical and pharmacological studies. More research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a unique and promising chemical compound that has gained attention in the scientific community. It has potential applications in the treatment of cancer, inflammation, and neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 4-bromo-5-chloro-6-fluoro-1H-indazole is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-bromo-5-chloro-6-fluoro-1H-indole with hydrazine hydrate in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization and dehydrogenation, to form the final product.
Wissenschaftliche Forschungsanwendungen
4-bromo-5-chloro-6-fluoro-1H-indazole has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. It has also been used as a probe in biochemical and pharmacological studies.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-5-chloro-6-fluoro-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-6-3-2-11-12-5(3)1-4(10)7(6)9/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWQHBZNRIQXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)Cl)Br)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(4-fluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2615881.png)
![8-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2615883.png)
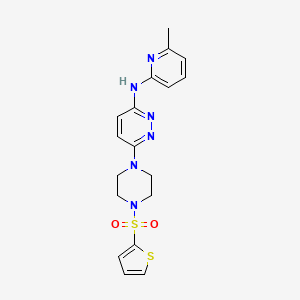
![[4-(2,3-Dichlorophenyl)piperazin-1-yl]-(6-methylpyrazin-2-yl)methanone](/img/structure/B2615885.png)
![N-benzyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2615887.png)
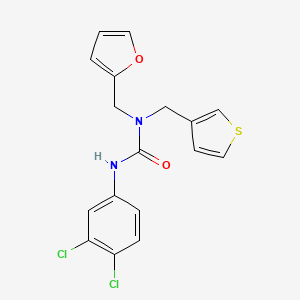

![N-(4-bromophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2615892.png)
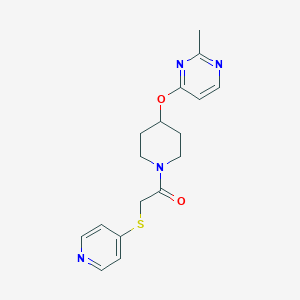

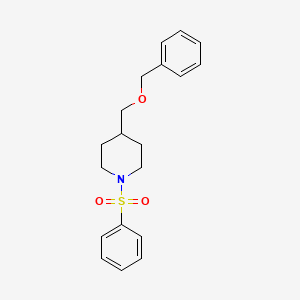
![3-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-methylpentanoic acid](/img/structure/B2615902.png)
